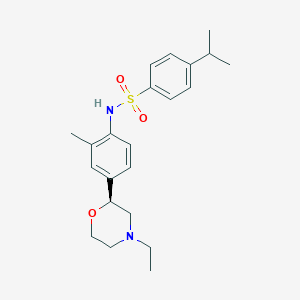

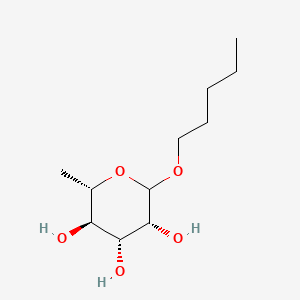

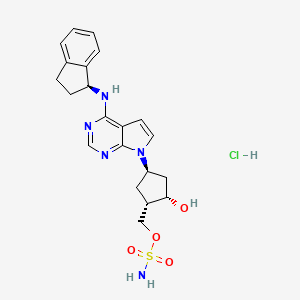

![molecular formula C19H22ClN7O3 B609989 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one CAS No. 1428774-45-1](/img/structure/B609989.png)

1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one

説明

PF-06459988 is an orally available, small molecule, third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant (EGFRm) forms with potential antineoplastic activity. EGFR inhibitor PF-06459988 specifically binds to and inhibits mutant forms of EGFR, including the secondary acquired resistance mutation T790M, which prevents EGFR-mediated signaling and leads to cell death in EGFRm-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06459988 may have therapeutic benefits in tumors with T790M-mediated drug resistance.

科学的研究の応用

Antimicrobial and Anticancer Applications

- A study by Hafez, El-Gazzar, and Al-Hussain (2016) explored the antimicrobial and anticancer potential of pyrazole derivatives, including compounds structurally related to the specified chemical. They found that certain synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Study of Heteroaromatic Ligands

- Ivashchenko et al. (1980) synthesized and investigated the properties of heteroaromatic ligands containing a pyrimidine ring, which are relevant to the compound . They developed new methods for the synthesis of these compounds, resulting in higher yields (Ivashchenko et al., 1980).

N-acyl-thiazolidine-4-carboxylic Acid Derivatives

- Research by Krichevskii et al. (2007) on N-acyl-thiazolidine-4-carboxylic acid derivatives, which share a similar structural motif with the specified compound, showed significant influence on learning and memorizing processes in experimental animals, hinting at potential neurological applications (Krichevskii et al., 2007).

Development of Selective Inhibitors for Rheumatoid Arthritis

- Chough et al. (2018) designed and synthesized a series of 3(R)-aminopyrrolidine derivatives for JAK1-selective inhibitors, modifying the core structure of tofacitinib, which is structurally related to the specified compound. This development is significant in the treatment of rheumatoid arthritis (Chough et al., 2018).

Cytoprotective Antiulcer Activity

- A study by Ikeda et al. (1996) on pyrimidine derivatives related to mepirizole and dulcerozine, which are structurally similar to the specified compound, revealed potent inhibition of ulcers in rats, indicating potential antiulcer applications (Ikeda et al., 1996).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

- Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including the identification of antitumor, antifungal, and antibacterial pharmacophore sites. This research is relevant to the specified compound, providing insights into its potential pharmacological applications (Titi et al., 2020).

作用機序

Target of Action

PF-06459988 primarily targets the Epidermal Growth Factor Receptor (EGFR) T790M . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival . The T790M mutation is a common resistance mutation in EGFR, often seen in non-small cell lung cancer (NSCLC) patients .

Mode of Action

PF-06459988 is an irreversible and mutant-selective inhibitor of EGFR mutant forms . It demonstrates high potency and specificity to the T790M-containing double mutant EGFRs . This means it binds to the EGFR T790M mutant irreversibly, inhibiting its activity .

Biochemical Pathways

The inhibition of EGFR T790M by PF-06459988 affects the downstream signaling pathways of EGFR, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR T790M, PF-06459988 can potentially halt the proliferation of cancer cells and induce apoptosis .

Pharmacokinetics

, it is expected to have good bioavailability. The absorption, distribution, metabolism, and excretion (ADME) properties of PF-06459988 are currently under investigation .

Result of Action

The molecular and cellular effects of PF-06459988’s action primarily involve the inhibition of EGFR T790M, leading to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells . This could potentially halt the progression of diseases like NSCLC .

Action Environment

The action, efficacy, and stability of PF-06459988 can be influenced by various environmental factors. For instance, the presence of food, antacid, and CYP3A4 inhibitors/inducers can impact the pharmacokinetics of the drug . Additionally, the drug’s efficacy can be affected by the tumor microenvironment, including factors like hypoxia, acidity, and the presence of certain immune cells .

特性

IUPAC Name |

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXWZROLKITMS-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one | |

CAS RN |

1428774-45-1 | |

| Record name | PF-06459988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06459988 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06459988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes PF-06459988 potentially advantageous compared to first-generation EGFR inhibitors like gefitinib and erlotinib?

A1: PF-06459988 demonstrates potent inhibition of EGFR mutants, specifically those with the T790M gatekeeper mutation, which frequently confers resistance to first-generation EGFR inhibitors. [] This mutation is a significant clinical challenge as it drives disease progression in many patients with non-small cell lung cancer (NSCLC). Furthermore, PF-06459988 exhibits minimal activity against wild-type EGFR, potentially leading to a reduced risk of side effects often associated with inhibiting the wild-type receptor. [] This selectivity profile is a key advantage of PF-06459988.

Q2: How does PF-06459988 interact with EGFR at a molecular level?

A2: PF-06459988 acts as an irreversible inhibitor of EGFR. [] While the provided abstracts don't detail the specific binding interactions, they emphasize that PF-06459988 was designed to have high affinity for the mutated forms of EGFR, including the double mutants L858R/T790M and Del/T790M. [] This irreversible binding likely involves a covalent interaction between the compound and the active site of the EGFR kinase domain, leading to prolonged inhibition of EGFR signaling.

Q3: What is the significance of the "WT sparing" property of PF-06459988?

A3: "WT sparing" refers to the drug's ability to selectively target mutant EGFR while minimizing the inhibition of wild-type EGFR. [] This selectivity is crucial because wild-type EGFR plays a vital role in normal physiological processes. Inhibition of wild-type EGFR by less selective inhibitors often leads to undesirable side effects that can limit the drug's clinical utility.

Q4: Were there any unique approaches taken in the discovery and development of PF-06459988?

A4: Yes, the researchers employed a distinct "reversible binding optimization" approach during the development of PF-06459988. [] This strategy focused on initially optimizing the reversible binding affinity of the compound to the target EGFR mutants before introducing the irreversible mechanism. By doing so, they aimed to achieve high potency and selectivity for the desired EGFR mutants, leading to the discovery of PF-06459988.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

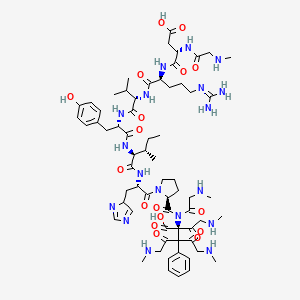

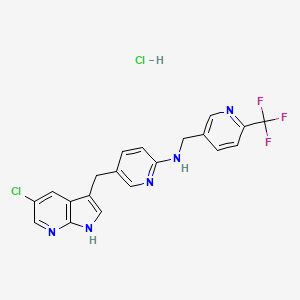

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)

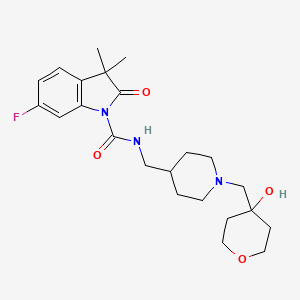

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)